molecular formula C10H12N2O3 B1417536 N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide CAS No. 1199787-75-1

N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide

Cat. No.: B1417536
CAS No.: 1199787-75-1
M. Wt: 208.21 g/mol
InChI Key: YDDKNJIGRRUFCN-YRNVUSSQSA-N
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Description

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide is a chemical compound with the molecular formula C10H12N2O3. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is a hydrazone derivative, which is characterized by the presence of a hydrazone functional group (-CONH-N=CH-). Hydrazones are known for their versatility and have been widely studied for their biological and pharmacological properties.

Preparation Methods

The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and methoxycarbonylhydrazine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals and lanthanides. These complexes are studied for their catalytic and photophysical properties.

    Biology: The compound exhibits biological activities, such as antimicrobial and antioxidant properties, making it a potential candidate for drug development and therapeutic applications.

    Medicine: Research has shown that hydrazone derivatives, including this compound, have potential anticancer and anti-inflammatory activities. They are being investigated for their ability to inhibit specific enzymes and pathways involved in disease progression.

    Industry: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes and undergo various chemical modifications.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. These complexes can exhibit catalytic activity, influencing various chemical reactions and biological processes.

In biological systems, the compound may interact with enzymes and proteins, inhibiting their activity or modulating their function. For example, it can inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. The presence of the hydrazone functional group allows the compound to participate in redox reactions, further contributing to its biological activity.

Comparison with Similar Compounds

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide can be compared with other similar hydrazone derivatives, such as:

  • N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide
  • N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide
  • N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]thiocarbohydrazide

These compounds share similar structural features but differ in their substituents and functional groups. The uniqueness of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide lies in its methoxycarbonyl group, which imparts distinct chemical and biological properties. This compound’s ability to form stable complexes and undergo various chemical reactions makes it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

methyl N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7(11-12-10(14)15-2)8-5-3-4-6-9(8)13/h3-6,13H,1-2H3,(H,12,14)/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDKNJIGRRUFCN-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)OC)/C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide
Reactant of Route 2
N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide
Reactant of Route 3
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N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide
Reactant of Route 4
N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide
Reactant of Route 5
N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide
Reactant of Route 6
N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide

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